molecular formula C12H6Cl2N2OS B178831 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 120107-66-6

6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No. B178831
M. Wt: 297.2 g/mol
InChI Key: BFZJFUMQMZJNTC-UHFFFAOYSA-N
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Description

This compound is an imidazothiazole derivative . It is also known as CITCO . The IUPAC name is 6-(2,4-dichlorophenyl)-1H-1lambda3-imidazo[2,1-b][1,3]thiazole-5-carbaldehyde .


Synthesis Analysis

While specific synthesis details for this compound were not found, it is known that imidazo[2,1-b][1,3]thiazole-based chalcone derivatives have been synthesized and tested for their anticancer activities .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to an imidazole ring through a CC or CN bond . The molecular weight is 298.17 .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 298.17 . It should be stored at 28°C .

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde have been synthesized and evaluated for their biological activities. For instance, Ladani et al. (2009) discussed the synthesis of oxopyrimidines and thiopyrimidines from related chemical structures, highlighting their antimicrobial properties (Ladani et al., 2009). Similarly, Andreani et al. (2005) synthesized guanylhydrazones from imidazo[2,1-b]thiazoles, examining their potential as antitumor agents and noting significant inhibitory effects on specific cancer cell lines (Andreani et al., 2005).

Stereisomerization and Molecular Modeling

The stereoisomerization of compounds closely related to 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been studied, with implications for their stability and interaction with biological targets. Diethelm-Varela et al. (2020) focused on the stereoisomerization of a specific agonist of the human constitutive androstane receptor, which shares structural similarities, providing insights into its behavior in biological systems (Diethelm-Varela et al., 2020).

Electrophilic Substitution and Chemical Properties

Research on electrophilic substitution reactions of imidazo[2,1-b]thiazoles, including studies by O'daly et al. (1991), reveals the chemical reactivity and potential functionalization routes of these compounds, contributing to their versatility in synthesis and application in various domains (O'daly et al., 1991).

Herbicidal and Antitubercular Activities

Compounds within this chemical family have also been synthesized and tested for their herbicidal and antitubercular activities. Andreani et al. (1996) and Kolavi et al. (2006) provided evidence of moderate to high activity against specific plant and bacterial species, demonstrating the potential of these compounds in agricultural and pharmaceutical applications (Andreani et al., 1996), (Kolavi et al., 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

While specific future directions for this compound were not found in the search results, it is known that imidazo[2,1-b][1,3]thiazole-based chalcone derivatives have shown promise in anticancer studies . This suggests potential future research directions in the field of cancer therapeutics.

properties

IUPAC Name

6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-7-1-2-8(9(14)5-7)11-10(6-17)16-3-4-18-12(16)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZJFUMQMZJNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401914
Record name 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

CAS RN

120107-66-6
Record name 6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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